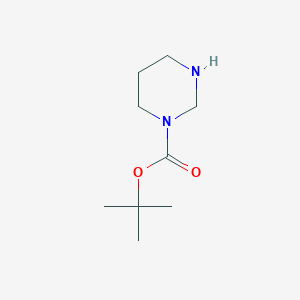

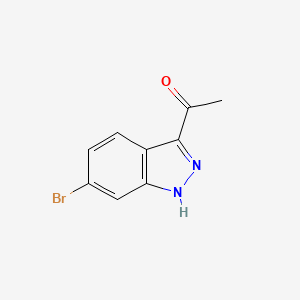

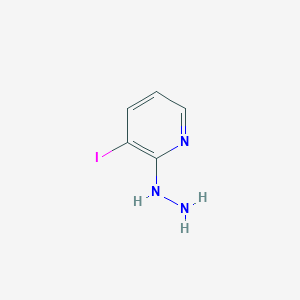

![molecular formula C8H7BrN2O B1523680 5-Bromo-6-methoxy-1H-benzo[d]imidazole CAS No. 1008361-65-6](/img/structure/B1523680.png)

5-Bromo-6-methoxy-1H-benzo[d]imidazole

Overview

Description

5-Bromo-6-methoxy-1H-benzo[d]imidazole is a chemical compound with the molecular formula C8H7BrN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives, such as this compound, have been synthesized using various methods. For instance, one synthesis method involves the reaction of 4-bromo-5-methoxybenzene-1,2-diamine with triethyl orthoformate and formic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered imidazole ring attached to a benzene ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives, including this compound, have been known to participate in various chemical reactions. These compounds are amphoteric in nature, showing both acidic and basic properties .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 227.06 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications

Antioxidant Activity and Natural Product Isolation

- Research on the marine red alga Rhodomela confervoides led to the isolation of bromophenols with potent antioxidant activities, suggesting the potential of bromo-substituted compounds in mitigating oxidative stress and preserving food quality (Li et al., 2011).

Synthetic Methodologies and Drug Discovery

- A diversity-oriented synthetic approach was employed to access benzoxazolyl-benzimidazole derivatives, highlighting the versatility of bromo-substituted compounds in constructing complex molecular architectures for potential drug discovery applications (Chanda et al., 2012).

Spectroscopic and Theoretical Studies

- Theoretical analysis of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione provided insights into its molecular structure, spectroscopic properties, and reactivity parameters, which could be relevant for the design and characterization of similar compounds (Pandey et al., 2017).

Antimicrobial and Cytotoxicity Studies

- Novel N-heterocyclic carbene-silver complexes derived from benzimidazole and its derivatives exhibited significant antibacterial activity and cytotoxic effects against cancer cell lines, indicating the therapeutic potential of bromo-substituted benzimidazoles (Patil et al., 2010).

Corrosion Inhibition

- Imidazole derivatives, potentially including bromo-substituted variants, have shown effectiveness as corrosion inhibitors, providing protection for metals in acidic environments. This application is crucial for industrial maintenance and materials science (Prashanth et al., 2021).

Safety and Hazards

Future Directions

Imidazole derivatives, including 5-Bromo-6-methoxy-1H-benzo[d]imidazole, have shown potential in various fields due to their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs . Future research may focus on exploring their potential applications in medicine and other fields.

Properties

IUPAC Name |

6-bromo-5-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAJXZAAZDCTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682061 | |

| Record name | 6-Bromo-5-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008361-65-6 | |

| Record name | 6-Bromo-5-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

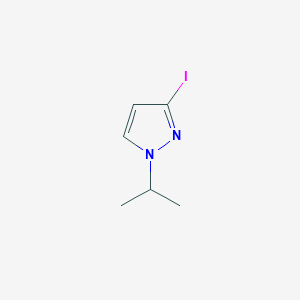

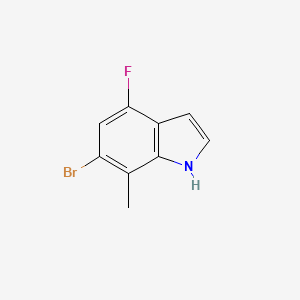

![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)

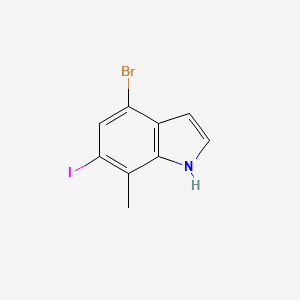

![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)